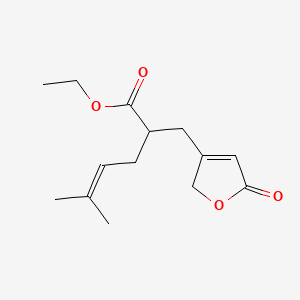

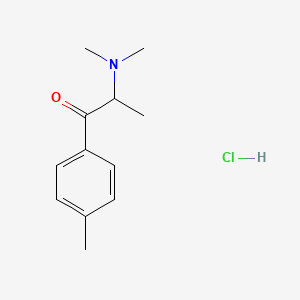

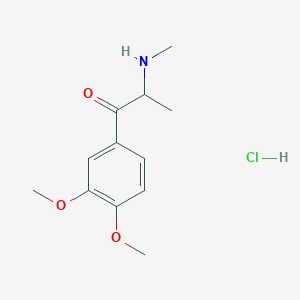

![molecular formula C17H21BrClNO3 B593384 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

25B-NBOH (hydrochloride): is a novel synthetic hallucinogen that belongs to the phenethylamine class of compounds. It is structurally similar to 25B-NBOMe and other “NBOH” and “NBOMe” analogues. This compound acts as a potent serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT2C receptors . It has been detected in various regions, including Europe and the United States, and is primarily used for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25B-NBOH involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which undergoes a bromination reaction to yield 4-bromo-2,5-dimethoxyphenethylamine. The final step involves the reaction of this compound with 2-hydroxybenzaldehyde under reductive amination conditions to produce 25B-NBOH .

Industrial Production Methods: Industrial production methods for 25B-NBOH are not well-documented due to its status as a research chemical. the synthetic route described above can be scaled up for larger production, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 25B-NBOH undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

25B-NBOH has several scientific research applications, including:

Chemistry: Used as a reference material for analytical studies and forensic investigations.

Biology: Studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.

Industry: Utilized in the development of new psychoactive substances and for testing in drug detection methods.

Mechanism of Action

25B-NBOH exerts its effects primarily through its action as a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates the release of neurotransmitters and alters neuronal signaling pathways. This interaction leads to the hallucinogenic effects observed with this compound . The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

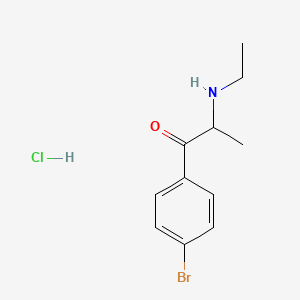

25B-NBOMe: Another potent serotonin receptor agonist with similar hallucinogenic effects.

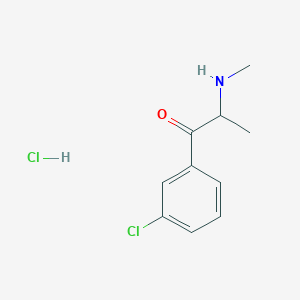

25C-NBOH: A structurally related compound with a chlorine substituent instead of bromine.

25E-NBOH: Contains an ethyl group instead of a bromine substituent.

Uniqueness: 25B-NBOH is unique due to its specific bromine substitution, which influences its binding affinity and potency at serotonin receptors. Compared to its analogues, 25B-NBOH exhibits distinct pharmacological properties and a unique profile of effects .

Properties

IUPAC Name |

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIOFOVTMBOTDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

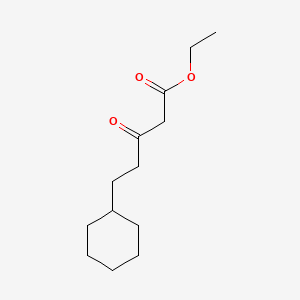

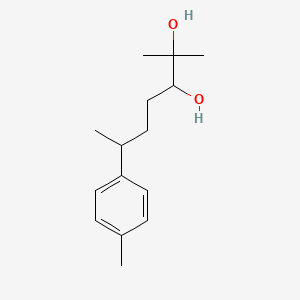

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)